![molecular formula C17H15F3N8O2 B3015824 (4-(pyrimidin-2-yl)piperazin-1-yl)(2-(4-(trifluoromethoxy)phenyl)-2H-tetrazol-5-yl)methanone CAS No. 1396792-97-4](/img/structure/B3015824.png)
(4-(pyrimidin-2-yl)piperazin-1-yl)(2-(4-(trifluoromethoxy)phenyl)-2H-tetrazol-5-yl)methanone
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Overview
Description
The compound’s chemical name is quite a mouthful, but let’s dissect it. It consists of two main components: a pyrimidine-based piperazine ring and a tetrazole moiety . The pyrimidine ring contributes to its heterocyclic nature, which often correlates with diverse biological activities . The trifluoromethoxyphenyl group adds steric bulk and electron-withdrawing properties, potentially influencing its reactivity and pharmacological behavior.
Molecular Structure Analysis
The compound’s molecular structure is intricate. The pyrimidine-piperazine ring adopts a chair conformation , with protonation occurring at the nitrogen atom not linked to the other ring. The tetrazole group adds further complexity, potentially influencing its interactions with biological targets. Crystallographic studies reveal the arrangement of atoms and bonds within the solid-state structure .
Scientific Research Applications
PAK4 Inhibitors
The compound has been used in the synthesis of PAK4 inhibitors . PAK4 is a p21-activated kinase, and these inhibitors have shown significant inhibitory activity against PAK4. They have been found to inhibit cell proliferation, migration, and invasion in A549 cells .
Anticancer Activity
The compound has shown potential for further development as anticancer agents . It has been found to display potent antiproliferative activity against the A549 cell line .
Cell Cycle Distribution
The compound has been found to inhibit cell cycle distribution in the A549 cell line . This could potentially be used in the treatment of various cancers.
Poly (ADP-Ribose) Polymerase Targeting
The compound has been used in the development of molecules that target Poly (ADP-Ribose) Polymerase in human breast cancer cells . These compounds have shown moderate to significant efficacy against human breast cancer cells .
Inhibition of Catalytical Activity of PARP1
The compound has been found to inhibit the catalytical activity of PARP1 . This could potentially be used in the treatment of various cancers.
Enhancement of Cleavage of PARP1
The compound has been found to enhance the cleavage of PARP1 . This could potentially be used in the treatment of various cancers.
Mechanism of Action
Target of Action
The primary target of this compound is Poly (ADP-Ribose) Polymerase (PARP) . PARP is a family of proteins involved in various cellular processes such as DNA repair, genomic stability, and programmed cell death .
Mode of Action
The compound interacts with its target, PARP, by inhibiting its catalytic activity . This inhibition results in the enhancement of PARP1 cleavage, increased phosphorylation of H2AX, and increased CASPASE 3/7 activity . These changes suggest that the compound may induce apoptosis or programmed cell death in cells .
Biochemical Pathways
The compound affects the PARP pathway, which plays a crucial role in the repair of single-strand DNA breaks . By inhibiting PARP, the compound prevents the repair of these breaks, leading to the accumulation of DNA damage and, ultimately, cell death .
Pharmacokinetics
A related compound, 3,3-difluoropyrrolidin-1-yl{(2s,4s)-4-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrrolidin-2-yl}methanone (pf-00734200), was found to be rapidly absorbed in rats, dogs, and humans, with maximal plasma concentrations achieved within 1 hour after oral administration . The majority of the administered dose was detected in the urine of dogs and humans and in the feces of rats . The compound was primarily metabolized through hydroxylation at the 5′ position of the pyrimidine ring .
Result of Action
The compound’s action results in the loss of cell viability, particularly in human estrogen-receptor-positive breast cancer cells . This suggests that the compound may have potential as a therapeutic agent for certain types of cancer .
properties
IUPAC Name |
(4-pyrimidin-2-ylpiperazin-1-yl)-[2-[4-(trifluoromethoxy)phenyl]tetrazol-5-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F3N8O2/c18-17(19,20)30-13-4-2-12(3-5-13)28-24-14(23-25-28)15(29)26-8-10-27(11-9-26)16-21-6-1-7-22-16/h1-7H,8-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHSKZVADFYIHEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=CC=N2)C(=O)C3=NN(N=N3)C4=CC=C(C=C4)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F3N8O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(pyrimidin-2-yl)piperazin-1-yl)(2-(4-(trifluoromethoxy)phenyl)-2H-tetrazol-5-yl)methanone |
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